4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
CAS No.: 1171350-07-4
Cat. No.: VC6677960
Molecular Formula: C18H21FN2O3S
Molecular Weight: 364.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171350-07-4 |
|---|---|
| Molecular Formula | C18H21FN2O3S |
| Molecular Weight | 364.44 |
| IUPAC Name | 4-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H21FN2O3S/c1-24-12-11-21-10-2-3-14-4-7-16(13-18(14)21)20-25(22,23)17-8-5-15(19)6-9-17/h4-9,13,20H,2-3,10-12H2,1H3 |
| Standard InChI Key | OZFFIIQIGDCREL-UHFFFAOYSA-N |
| SMILES | COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Introduction
4-Fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C18H21FN2O3S and a molecular weight of 364.4 g/mol . This compound belongs to the sulfonamide class, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The compound's structure includes a tetrahydroquinoline moiety linked to a benzenesulfonamide group, which is modified with a 2-methoxyethyl side chain.
Synthesis and Chemical Reactivity
The synthesis of 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core and its subsequent modification with the benzenesulfonamide group. The compound's reactivity is influenced by its functional groups, which can participate in various chemical reactions to modify its structure and enhance its biological activity.
Biological Activity and Potential Applications
While specific biological activity data for 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is limited, compounds with similar structures have shown potential in various therapeutic areas. Sulfonamides are known for their antimicrobial properties, and modifications to the tetrahydroquinoline framework can significantly affect binding affinity and biological efficacy. Further research is needed to explore its potential applications in medicine.
Characterization Techniques
Characterization of 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy. These methods provide valuable insights into the compound's purity and structural integrity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume